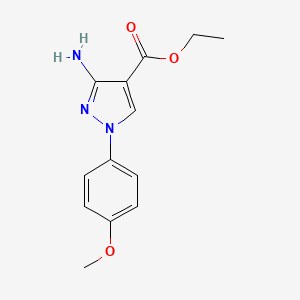

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

ethyl 3-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-16(15-12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H2,14,15) |

InChI Key |

SZXBVVZRENGLOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves cyclocondensation between 4-methoxyphenylhydrazine and ethyl 3-oxobutanoate (ethyl acetoacetate) under acidic or basic conditions. The reaction proceeds via:

-

Hydrazone formation : 4-Methoxyphenylhydrazine reacts with the β-keto ester to form a hydrazone intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon generates the pyrazole ring.

-

Amination : The 3-amino group is introduced via hydrolysis of a nitrile intermediate or direct substitution.

Iodine-Catalyzed Oxidative Cyclization

A regioselective method employs iodine (20 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant in dimethylformamide (DMF):

Copper-Catalyzed Aerobic Cyclization

Copper(II) bromide (10 mol%) in acetonitrile enables one-pot synthesis:

-

Mechanism : Copper facilitates C–N bond formation and oxidative aromatization.

-

Yield : 76% with regioselectivity >20:1 (3-amino vs. 5-amino isomers).

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes:

-

Reactants : 4-Methoxyphenylhydrazine, ethyl 3-oxobutanoate.

-

Conditions : 150 W, 120°C, 15 minutes.

Industrial-Scale Optimization

Solvent and Temperature Effects

Purification Strategies

-

Recrystallization : Ethanol/water mixtures yield >99% purity.

-

Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomers.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (Zorbax SB-C18, 250 × 4.6 mm, 1.0 mL/min).

-

XRD : Monoclinic crystal system (P2₁/c), confirming regiochemistry.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclocondensation | None | Ethanol | 80 | 68–75 | 95 |

| Iodine/TBHP | I₂ | DMF | 80 | 81 | 97 |

| CuBr₂ | Copper(II) bromide | Acetonitrile | 70 | 76 | 96 |

| Microwave | None | Ethanol | 120 | 82 | 98 |

Challenges and Solutions

Regioselectivity Issues

Ester Hydrolysis

-

Problem : Degradation under prolonged heating.

-

Mitigation : Biphasic toluene/water systems reduce hydrolysis.

Emerging Techniques

Flow Chemistry

Continuous-flow reactors enable scalable synthesis with:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic effects:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant anticancer properties across various cancer cell lines. For example, it has shown IC50 values indicating effective inhibition of cell growth in lung (A549), breast (MDA-MB-231), liver (HepG2), and colorectal (HCT116) cancer cell lines .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 49.85 |

| Breast Cancer | MDA-MB-231 | 34.00 |

| Liver Cancer | HepG2 | 28.50 |

| Colorectal Cancer | HCT116 | 45.00 |

The compound is also being studied for its potential biological activities beyond anticancer effects, including:

- Antimicrobial Properties : Research has indicated that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics .

- Anti-inflammatory Effects : The structural characteristics of the compound suggest that it may interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in:

- Synthesis of Pyrazoloazines : The compound undergoes diazotization and coupling reactions to form new pyrazoloazine derivatives, which may possess enhanced biological activities .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against multiple types of cancer cells, indicating its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound and its derivatives. The findings suggested that modifications to the pyrazole structure could enhance antimicrobial efficacy, paving the way for novel antibiotic agents .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Aromatic Ring

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-68-3)

- Molecular formula : C₁₂H₁₂FN₃O₂.

- Key difference : Replaces the methoxy group with a 4-fluorophenyl substituent.

Ethyl 1-(3-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (39)

- Molecular formula : C₁₉H₁₇BrN₂O₃ (based on m/z 401.1 [M⁺] in LC-MS).

- Key difference : Incorporates a 3-bromophenyl group at position 1 and an additional 4-methoxyphenyl group at position 4.

- Impact : The bromine atom increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Modifications to the Pyrazole Core

Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (101b)

- Molecular formula : C₁₃H₁₄N₂O₃.

- Key difference: Lacks the 3-amino group present in the target compound.

- Impact: Absence of the amino group reduces hydrogen-bonding capacity, as demonstrated by its lower melting point (76–78°C vs.

Ethyl 5-cyclopropyl-1-(3-((4-methoxyphenyl)sulfonamido)phenyl)-1H-pyrazole-4-carboxylate (8s-I1)

Simplified Analogues

Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Functionalization Potential

- The 3-amino group in the target compound allows for derivatization into amides, ureas, or Schiff bases, enhancing its utility in drug discovery.

- Methoxy groups in analogues like compound 8s-I1 enable further electrophilic substitutions (e.g., nitration, sulfonation) to modulate electronic properties .

Data Table: Structural and Functional Comparison

Biological Activity

Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, with the CAS number 1225151-65-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H15N3O3

- Molecular Weight : 261.28 g/mol

- CAS Number : 1225151-65-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showcasing promising results in inhibiting biofilm formation and quorum sensing in pathogens .

- Anticancer Activity : This compound has demonstrated potential anticancer properties. In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating effective growth inhibition . The mechanism involves inducing apoptosis and possibly modulating key signaling pathways related to cell survival and proliferation.

- Antioxidant Properties : The presence of the pyrazole ring contributes to antioxidant activity, which is crucial for combating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results showed that the compound significantly reduced cell viability in HepG2 cells with an IC50 value of approximately 54.25%, indicating strong anticancer potential without significant toxicity to normal fibroblast cells . The study highlighted the importance of structural modifications in enhancing the compound's efficacy.

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-methoxyphenylhydrazine with β-ketoesters (e.g., ethyl acetoacetate) under acidic or alkaline conditions to form the pyrazole core . Optimization strategies include:

- Temperature control : Refluxing in ethanol or methanol (60–80°C) to enhance cyclization efficiency.

- Catalyst selection : Using acetic acid or sodium ethoxide to accelerate ring closure .

- Purification : Flash column chromatography (ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and amine functionality .

- Mass spectrometry (ESI-MS) : To verify molecular weight (261.28 g/mol) and detect fragmentation patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving tautomerism or regiochemical ambiguities in the pyrazole ring .

Q. What preliminary biological activities have been reported for structurally related pyrazole derivatives?

Analogous compounds, such as Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, exhibit anticancer activity via cell cycle arrest and autophagy induction . While direct data for the target compound is limited, its 4-methoxyphenyl and amino groups suggest potential interactions with kinases or inflammatory mediators .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) arising from tautomerism in the pyrazole ring?

Pyrazole derivatives often exhibit keto-enol tautomerism, complicating spectral interpretation. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria by observing signal coalescence at elevated temperatures .

- DFT calculations : Compare experimental H NMR shifts with computational models to assign dominant tautomers .

- X-ray diffraction : Definitive structural assignment via crystallographic data .

Q. What methodologies are effective for derivatizing the amino and ester groups to explore structure-activity relationships (SAR)?

Functionalization approaches include:

- Acylation : Reacting the amino group with acyl chlorides to produce amides, enhancing lipophilicity .

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for salt formation or conjugation .

- Cross-coupling reactions : Suzuki-Miyaura coupling on halogenated derivatives to introduce aryl/heteroaryl groups .

Q. How does the 4-methoxyphenyl substituent influence reactivity and biological target engagement compared to other aryl groups?

The electron-donating methoxy group enhances resonance stabilization, affecting:

- Electrophilic substitution : Directs reactions to specific positions on the aryl ring .

- Bioactivity : Increased affinity for hydrophobic binding pockets in enzymes (e.g., cyclooxygenase-2) compared to halogenated analogs . Comparative studies with 3-methoxyphenyl or 4-fluorophenyl analogs highlight steric and electronic effects on potency .

Q. What advanced techniques are recommended for studying protein-ligand interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with target proteins (e.g., Keap1) .

- Molecular docking : Use software like AutoDock Vina to predict binding modes, leveraging crystallographic data from related pyrazoles .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for interaction studies .

Methodological Considerations

Q. How can researchers address low yields in multi-step syntheses of pyrazole derivatives?

- Intermediate monitoring : Use TLC or HPLC to track reaction progress and isolate unstable intermediates .

- Microwave-assisted synthesis : Reduce reaction times and improve yields for cyclocondensation steps .

- DoE (Design of Experiments) : Optimize parameters like solvent polarity and stoichiometry systematically .

Q. What strategies validate the compound’s stability under biological assay conditions (e.g., PBS, DMSO)?

- Forced degradation studies : Expose the compound to heat, light, or pH extremes, followed by HPLC-UV analysis to detect decomposition products .

- LC-MS/MS stability assays : Monitor intact molecular ion peaks over 24–72 hours in assay buffers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and cellular assays?

Discrepancies may arise from:

- Metabolic instability : The ester group may undergo hydrolysis in cellular media, altering activity .

- Membrane permeability : LogP calculations (e.g., via SwissADME) can predict cellular uptake efficiency .

- Off-target effects : Use CRISPR knockouts or selective inhibitors to isolate target-specific responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.